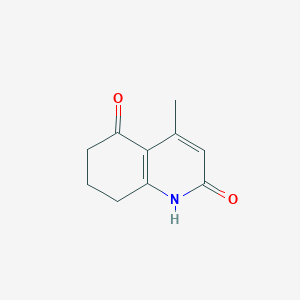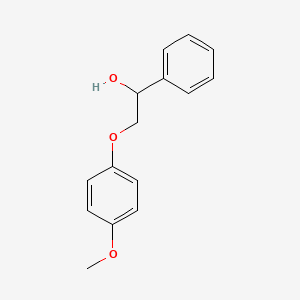
2-(4-Methoxyphenoxy)-1-phenylethanol
Vue d'ensemble
Description
2-(4-Methoxyphenoxy)-1-phenylethanol (MPP) is a phenolic compound that has been studied for its potential therapeutic benefits. It is a small molecule that has been used in various scientific research applications, such as for the treatment of cancer and neurological disorders. MPP has been studied for its ability to interact with various biological targets, including enzymes and receptors, as well as its potential to modulate the activity of these targets. In
Applications De Recherche Scientifique
2-(4-Methoxyphenoxy)-1-phenylethanol has been studied for its potential therapeutic benefits in various scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells and to reduce the growth of tumors. It has also been studied for its potential to reduce inflammation and to modulate the activity of the nervous system. Additionally, 2-(4-Methoxyphenoxy)-1-phenylethanol has been studied for its potential to modulate the activity of enzymes and receptors in the body, such as those involved in the metabolism of drugs and other substances.
Mécanisme D'action
2-(4-Methoxyphenoxy)-1-phenylethanol is believed to act through multiple mechanisms, including the modulation of enzymes and receptors involved in the metabolism of drugs and other substances. Additionally, 2-(4-Methoxyphenoxy)-1-phenylethanol is believed to interact with various biological targets, such as proteins, enzymes, and receptors, to modulate their activity. It is also believed to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects
2-(4-Methoxyphenoxy)-1-phenylethanol has been studied for its ability to modulate the activity of enzymes and receptors in the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of the nervous system. Additionally, 2-(4-Methoxyphenoxy)-1-phenylethanol has been studied for its ability to modulate the activity of proteins involved in the metabolism of drugs and other substances.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Methoxyphenoxy)-1-phenylethanol in laboratory experiments include its small size, which makes it easy to manipulate and study in a laboratory setting. Additionally, 2-(4-Methoxyphenoxy)-1-phenylethanol is relatively stable and has a high solubility in water, making it suitable for use in a variety of laboratory experiments. The main limitation of using 2-(4-Methoxyphenoxy)-1-phenylethanol in laboratory experiments is that it is not very stable in the presence of light and air, which can limit its use in certain experiments.
Orientations Futures
Future research on 2-(4-Methoxyphenoxy)-1-phenylethanol may focus on its potential therapeutic benefits in the treatment of cancer and neurological disorders. Additionally, further research may be conducted to explore its potential to modulate the activity of enzymes and receptors involved in the metabolism of drugs and other substances. Additionally, further research may explore the potential of 2-(4-Methoxyphenoxy)-1-phenylethanol to act as an antioxidant and anti-inflammatory agent. Finally, further research may explore the potential of 2-(4-Methoxyphenoxy)-1-phenylethanol to interact with other biological targets, such as proteins and DNA, to modulate their activity.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-13-7-9-14(10-8-13)18-11-15(16)12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDPSWQMQWTCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-1-phenylethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



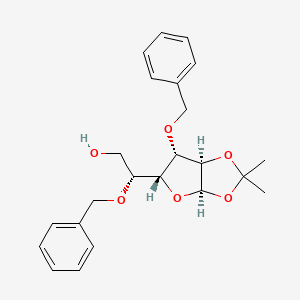
![2-Chloro-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine](/img/structure/B3326839.png)

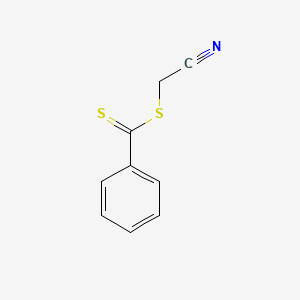
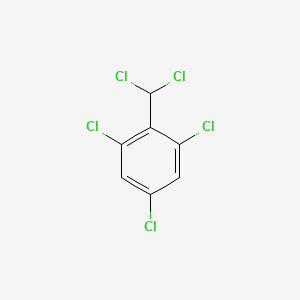
![2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid](/img/structure/B3326871.png)
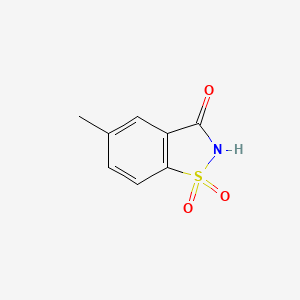

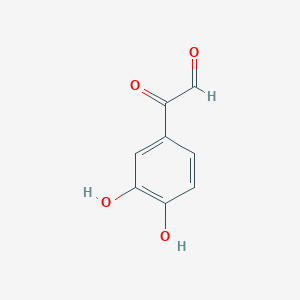
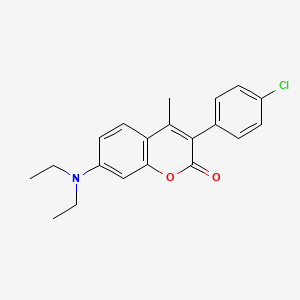

![4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)](/img/structure/B3326930.png)
